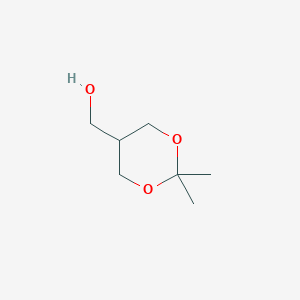

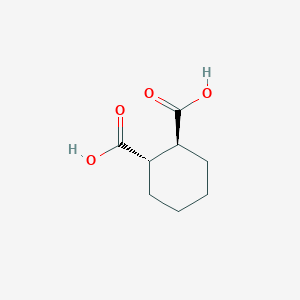

(2,2-Diméthyl-1,3-dioxan-5-yl)méthanol

Vue d'ensemble

Description

The compound "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" is a dioxolane derivative, which is a class of organic compounds featuring a 1,3-dioxolane ring. This particular compound has been the subject of research due to its potential as a chiral auxiliary in asymmetric synthesis, which is a key area in the production of enantiomerically pure substances .

Synthesis Analysis

The synthesis of related dioxolane compounds has been reported in the literature. For instance, a chiral version of the compound, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, was synthesized for use as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This synthesis involves bidentate chelation-controlled alkylation of glycolate enolate . Another study corrected the stereochemical assignments of a similar compound, (2,2-dimethyl-5-phenyl-[1,3]dioxolan-4-yl)-methanol, through unambiguous synthesis involving the reaction of (S)-O-TBS-mandelic aldehyde with vinyl magnesium chloride .

Molecular Structure Analysis

The crystal structure of a related compound, (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been determined. It crystallized in the monoclinic system and featured intramolecular hydrogen bonds, which are crucial for the stability of the molecular structure. The configuration of the carbon atoms in the dioxolane ring was found to be in the R form, and the hydroxyl groups were positioned on the same side of the ring .

Chemical Reactions Analysis

Although not directly related to the compound , research on the electrooxidation of 2,5-dimethyl- and tetramethyl-thiophene in methanol has shown the formation of 2,5-dimethoxy adducts. This study provides insight into the reactivity of methyl groups in the presence of methanol and could be relevant for understanding the chemical behavior of methanol derivatives like "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" and its derivatives are influenced by the dioxolane ring and the substituents attached to it. The crystal structure analysis provides some information on the density and molecular weight, which are important for understanding the compound's behavior in different phases. The presence of hydroxyl groups and their potential for hydrogen bonding can affect solubility and reactivity .

Applications De Recherche Scientifique

Synthèse chimique

“(2,2-Diméthyl-1,3-dioxan-5-yl)méthanol” est utilisé dans divers procédés de synthèse chimique. Par exemple, il est utilisé dans la préparation du 2,2-diméthyl-[1,3]dioxan-5-ol par réduction avec de l'hydrure de lithium et d'aluminium .

Processus d'annulation

Ce composé est également utilisé dans l'annulation des bêta-(hétéro)aryl-alpha-nitro-alpha,bêta-énals . Ce processus est crucial dans la synthèse de molécules organiques complexes.

Synthèse du Solketal

Dans le domaine de la biochimie, “this compound” joue un rôle important dans la synthèse continue innovante du solketal . Le solketal a été identifié comme l'une des entités chimiques les plus prometteuses parmi les oléochimies.

Cétallisation du glycérol, un polyol abondant à base biologique

Le composé est impliqué dans la cétallisation du glycérol, un polyol abondant à base biologique . Ce processus fait partie du concept émergent de bioraffinerie, qui vise à remplacer les ressources fossiles à impact environnemental par des ressources renouvelables.

Recherche et développement

“this compound” fait l'objet de recherches continues dans le domaine de la chimie et de la science des matériaux. Ses propriétés uniques en font une ressource précieuse pour développer de nouvelles méthodologies et technologies .

Applications industrielles

Dans le secteur industriel, “this compound” est utilisé dans la production de produits chimiques, de matériaux, de combustibles et d'énergie à haute valeur ajoutée . Ses applications font partie des efforts déployés pour construire une société plus durable.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUZIVCHJIXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393889 | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4728-12-5 | |

| Record name | [2,2-Dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4728-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane-5-methanol, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

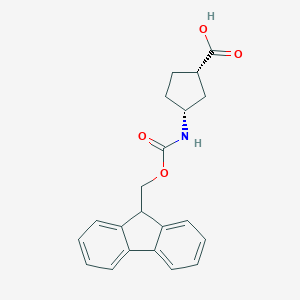

Q1: How does the structure of the nanomedicine containing (2,2-dimethyl-1,3-dioxan-5-yl)methanol influence its drug release profile?

A1: The study investigated nanomedicines comprised of Dioxadet, a 1,3,5-triazine derivative containing a (2,2-dimethyl-1,3-dioxan-5-yl)methanol moiety, conjugated to mPEG-b-PLA or mPEG-b-PCL block copolymers. [] The researchers found that the choice of polymer significantly impacted the drug release profile. Nanoparticles formulated with mPEG-b-PLA exhibited a higher Dioxadet release (64% after 8 days) compared to those formulated with mPEG-b-PCL (46% after 8 days). [] This difference likely stems from the varying degradation rates and hydrophilicities of PLA and PCL.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)